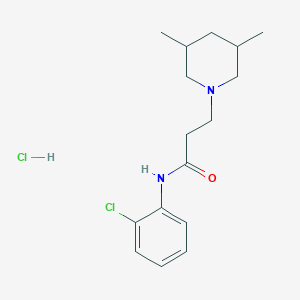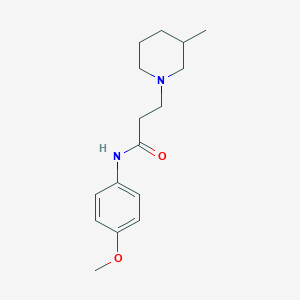
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide
描述
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. MPMP is a synthetic compound that belongs to the class of piperidine derivatives, which have been found to exhibit various pharmacological properties.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been found to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also modulates the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been shown to produce analgesia, reduce inflammation, and decrease seizure activity in various animal models. It also exhibits anxiolytic and antidepressant-like effects, which may be attributed to its modulation of the GABA receptor. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been found to have a low toxicity profile and does not produce significant side effects in animal studies.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a wide range of pharmacological properties, which makes it a versatile tool for investigating various physiological and biochemical processes. However, the limitations of using N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide in lab experiments include its limited solubility in water and its potential to produce false-positive results in certain assays.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide. One potential area of investigation is its use as a potential treatment for addiction. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of novel derivatives of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide with improved pharmacological properties. These derivatives may have increased potency, selectivity, and reduced side effects, which could lead to the development of new therapeutics. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide and its potential interactions with other drugs and receptors.
Conclusion
In conclusion, N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide is a synthetic compound that has shown great potential for use in scientific research. Its wide range of pharmacological properties and low toxicity profile make it a versatile tool for investigating various physiological and biochemical processes. Future research on N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide may lead to the development of new therapeutics for the treatment of various disorders.
科学研究应用
N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in various animal models. N-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide has also been investigated for its potential use in the treatment of neuropathic pain, depression, anxiety, and addiction.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-3-10-18(12-13)11-9-16(19)17-14-5-7-15(20-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYNMNZMFTBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



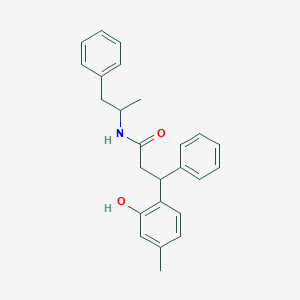

![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)

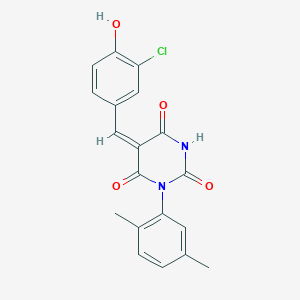
![N-{4-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3941413.png)

![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)
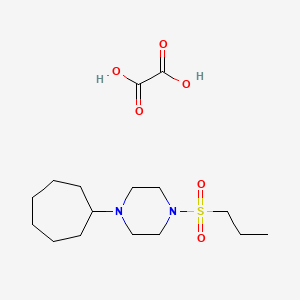
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B3941442.png)
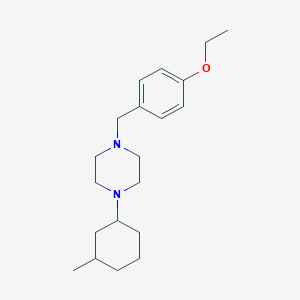
![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941463.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941473.png)
